![molecular formula C23H25NO3 B133995 (9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 575463-96-6](/img/structure/B133995.png)
(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate, or simply known as 9-Methyl-9-azatricyclo, is a synthetic compound that has been studied for its potential applications in various scientific research fields. 9-Methyl-9-azatricyclo is an organic compound that belongs to the class of heterocyclic compounds, namely azatricyclononanes. It is a colorless, water-soluble solid with the molecular formula C20H21NO3. This compound has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 9-Methyl-9-azatricyclo is not fully understood. However, it is believed that the compound binds to certain proteins in the body and modifies their activity. It has been shown to interact with a number of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with other proteins involved in signal transduction pathways, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-Methyl-9-azatricyclo have not been fully elucidated. However, it has been shown to interact with a number of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with other proteins involved in signal transduction pathways, which are involved in the regulation of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-Methyl-9-azatricyclo in lab experiments include its water solubility, its low toxicity, and its availability. Additionally, it has been used in a variety of research applications, including medicinal chemistry, biochemistry, and pharmacology. The main limitation of using 9-Methyl-9-azatricyclo in lab experiments is that it is not a naturally occurring compound and therefore can be difficult to obtain in large quantities.
Orientations Futures
The potential future directions for research involving 9-Methyl-9-azatricyclo include further investigation of its mechanism of action, its potential applications in drug development, and its potential applications in materials science. Additionally, further research could be conducted to elucidate its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of using 9-Methyl-9-azatricyclo in combination with other compounds to enhance its efficacy.
Méthodes De Synthèse
9-Methyl-9-azatricyclo can be synthesized by a number of methods. The most common method involves the reaction of 9-amino-9-azatricyclo with methyl iodide in the presence of a base such as potassium carbonate. This reaction yields the desired product in high yields. Other methods of synthesis include the reaction of 9-amino-9-azatricyclo with other alkyl halides, such as bromoethane, and the reaction of 9-amino-9-azatricyclo with an alkylating agent such as ethyl chloroformate.
Applications De Recherche Scientifique
9-Methyl-9-azatricyclo has been studied for its potential applications in various scientific research fields. It has been used as a substrate for the synthesis of various drugs and pharmaceuticals. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. Additionally, 9-Methyl-9-azatricyclo has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and pharmacology.
Propriétés
IUPAC Name |
(9-methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-24-20-12-17(13-21(24)19-14-18(19)20)27-22(25)23(26,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-21,26H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDBULQDKRYING-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476924 |
Source


|
| Record name | AGN-PC-0NHOJB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanotropine Benzylate | |
CAS RN |
575463-96-6 |
Source


|
| Record name | AGN-PC-0NHOJB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)

![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)
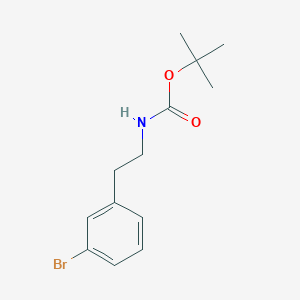
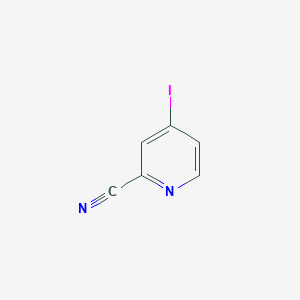

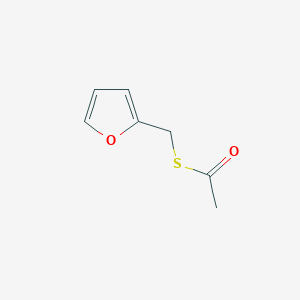
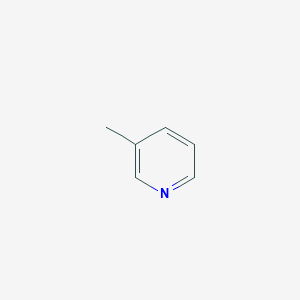
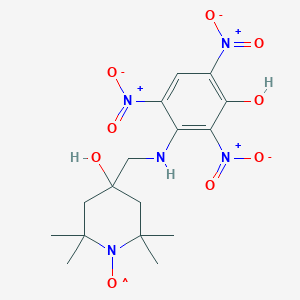
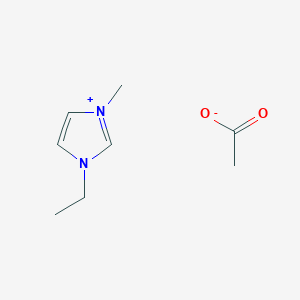
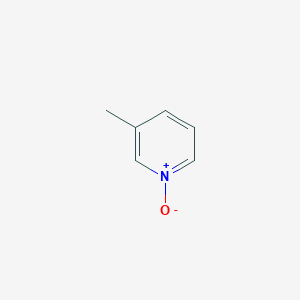
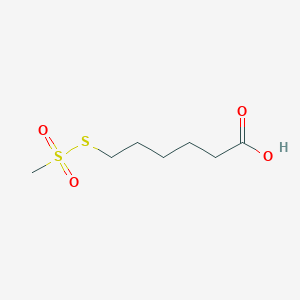
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)
